molecular formula C20H15N3O B2772683 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole CAS No. 454225-95-7

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole

Cat. No. B2772683
CAS RN: 454225-95-7
M. Wt: 313.36
InChI Key: MBAIITUQYYRRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole consists of a benzoxazole ring fused with a hydrazine moiety. The phenyl groups contribute to its aromatic character. For a more detailed understanding, refer to NMR, HPLC, LC-MS, and UPLC analyses .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a study reported the synthesis of benzoxazole derivatives and their testing for possible antimicrobial and anti-inflammatory activities, noting a significant decrease in paw volume indicating anti-inflammatory effects, although no antimicrobial activity was observed at the tested concentrations (Thomas, Geetha, & Murugan, 2009).

Antiproliferative Activities

Research into arylidene-hydrazinyl-thiazole derivatives, which are structurally similar, showed significant antiproliferative activity against carcinoma cell lines, suggesting potential applications in cancer research (Grozav et al., 2014).

Antimicrobial Activity Study

Another study focused on the synthesis, characterization, and antimicrobial activity of new substituted benzoxazole derivatives. It highlighted the specific antibacterial effect against gram-positive bacteria, indicating the potential for developing specific antibacterial drugs (Alheety, 2019).

Cytotoxicity and Antioxidant Potential

Newly synthesized derivatives have also been evaluated for their in vitro cytotoxicity against carcinoma cell lines and antioxidant potential, showing significant cytotoxic activity along with remarkable antioxidant activity (Grozav et al., 2017).

Synthesis and Antimicrobial Activities

Further research into 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles revealed promising antimicrobial activities against various strains of bacteria and yeasts, highlighting the diverse potential of benzoxazole derivatives in combating microbial infections (Ersan et al., 1997).

properties

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-21-23-20-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAIITUQYYRRTC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole

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